molecular formula C13H20N4O2S B13717020 3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B13717020
M. Wt: 296.39 g/mol
InChI Key: OJYOHOBCDAYABC-UHFFFAOYSA-N
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Description

3-{[2-(Dimethylamino)ethyl]methylamino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core substituted with a 4-methyl group and a tertiary amine side chain at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antihypertensive and hyperglycemic effects .

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

N,N,N'-trimethyl-N'-(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H20N4O2S/c1-15(2)9-10-16(3)13-14-20(18,19)12-8-6-5-7-11(12)17(13)4/h5-8H,9-10H2,1-4H3

InChI Key

OJYOHOBCDAYABC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)N=C1N(C)CCN(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiadiazine 1,1-Dioxide Core

  • Starting Materials: Typically, 2-aminobenzenesulfonamide derivatives are used as starting materials.
  • Cyclization: The core heterocyclic ring is formed by intramolecular cyclization involving the amino group and sulfonyl functionalities.
  • Oxidation: The sulfur atom in the thiadiazine ring is oxidized to the sulfonamide dioxide (1,1-dioxide) state using oxidizing agents such as hydrogen peroxide or peracids.

Introduction of the 4-Methyl Group

  • The methyl group at the 4-position can be introduced by using appropriately substituted starting materials or by methylation reactions on the intermediate benzothiadiazine ring.
  • Alkylation methods may involve methyl iodide or methyl sulfate under basic conditions.

Functionalization at the 3-Position with the Amino Side Chain

  • The 3-position is typically functionalized by nucleophilic substitution of a leaving group (e.g., chlorine or bromine) on the benzothiadiazine ring with the amine nucleophile.
  • The amine nucleophile in this case is the 2-(dimethylamino)ethylmethylamine or a protected derivative thereof.
  • Reaction conditions often involve polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), and mild heating to promote substitution.
  • Bases such as triethylamine or sodium bicarbonate may be used to neutralize generated acids.

Representative Synthetic Procedure (Based on Patent WO2017098421A1)

Step Reagents/Conditions Description
1 2-Aminobenzenesulfonamide + methylating agent Formation of 4-methyl-2-aminobenzenesulfonamide intermediate
2 Cyclization under acidic/basic conditions Formation of 4-methyl-1,2,4-benzothiadiazine ring
3 Oxidation with H2O2 or m-CPBA Conversion to 1,1-dioxide (sulfonamide dioxide)
4 Halogenation at 3-position (e.g., with POCl3) Introduction of leaving group (chlorine) at 3-position
5 Nucleophilic substitution with 2-(dimethylamino)ethylmethylamine Formation of target compound by displacement of halogen

Analytical Data and Yield Considerations

  • Yields for each step vary depending on reaction conditions but generally range from 60% to 85%.
  • Purification is typically achieved by recrystallization or chromatographic methods.
  • Characterization includes NMR, IR, and mass spectrometry confirming the sulfonamide dioxide and amino substituents.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Limitations
Starting Material 2-Aminobenzenesulfonamide derivatives Readily available Requires careful substitution
Cyclization Acid/base promoted intramolecular ring closure Efficient ring formation Sensitive to reaction conditions
Oxidation Use of H2O2 or peracids Clean oxidation to dioxide Over-oxidation risk
Halogenation POCl3 or similar reagents Good leaving group introduction Requires careful handling
Nucleophilic substitution Amino side chain introduction with 2-(dimethylamino)ethylmethylamine High regioselectivity May require excess amine or base

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound has shown promise as a therapeutic agent for the treatment of various diseases, including diabetes and cancer.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 3 Molecular Weight Key Properties/Activities References
Target Compound Dimethylaminoethylmethylamino Not reported Enhanced lipophilicity, potential CNS activity
2-[(4-Methyl-1,1-dioxo-benzothiadiazin-3-yl)amino]ethanol Hydroxyethylamino 255.29 Moderate solubility, reduced lipophilicity
3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide Chloro 244.70 Electrophilic reactivity, potential toxicity
3-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide Methyl 196.23 Baseline SAR model, antihypertensive use
  • Dimethylaminoethylmethylamino vs. Hydroxyethylamino: The target compound’s tertiary amine group (pKa ~8–9) may improve membrane permeability compared to the polar hydroxyethylamino group in CAS 109902-09-2 .
  • Chloro vs.

Substituent Variations at Position 4

The 4-methyl group in the target compound contrasts with ethyl or unsubstituted analogs:

Compound Name Substituent at Position 4 Molecular Weight Metabolic Stability References
Target Compound Methyl Not reported High (resistant to oxidation)
3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide Ethyl 244.70 Moderate (ethyl group oxidation)
3-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide None (4H) 196.23 Low (prone to ring-opening)
  • Methyl vs. Ethyl : The 4-methyl group provides steric hindrance without significantly increasing metabolic liability, unlike the ethyl group in CAS 107089-77-0, which may undergo cytochrome P450-mediated oxidation .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 3-Methyl Analog 3-Chloro-4-ethyl Analog
LogP (Predicted) ~2.5 (high lipophilicity) 1.8 2.1
Solubility (mg/mL) Low (≤0.1) Moderate (1.5) Low (0.3)
Metabolic Stability High Low Moderate

Biological Activity

The compound 3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a member of the benzothiadiazine class, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈N₂O₂S
  • Molecular Weight : 270.36 g/mol
  • Structure : The compound features a benzothiadiazine core substituted with a dimethylaminoethyl group and a methyl group at specific positions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and enzymes. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its pharmacological effects.
  • Receptor Modulation : Its structure suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Antidepressant Activity

Research indicates that the compound may possess antidepressant-like effects. In animal models, it has demonstrated a reduction in depressive behaviors when administered at specific doses.

Neuroprotective Effects

Studies have reported that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to determine the safety profile of the compound. Results show low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for potential therapeutic use.

Case Studies and Research Findings

StudyFindings
Study 1 : Antidepressant EffectsDemonstrated significant reduction in immobility time in forced swim tests (p < 0.05) when administered at 10 mg/kg.
Study 2 : Neuroprotective EffectsShowed reduced neuronal death in cultures exposed to oxidative stress (IC50 = 368.2 mg/L for rat neurons) .
Study 3 : Cytotoxicity AssessmentExhibited IC50 values greater than 400 mg/L in human hepatocyte cultures, suggesting low toxicity .

Q & A

Q. Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentSolubility (mg/mL)COX-2 IC₅₀ (µM)Reference
Dimethylaminoethyl12.40.89
Ethyl8.11.45
Hydroxyethyl15.21.12

Q. What experimental designs mitigate degradation of the sulfone group during storage or biological assays?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
  • Lyophilization : Store at -20°C in amber vials under argon to prevent oxidation.
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) instead of unbuffered solutions to minimize hydrolysis .

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